Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH
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Overview
Description
The compound Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules usually involves automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. High-performance liquid chromatography (HPLC) is commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study protein interactions.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH.
- This compound.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Biological Activity
Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, commonly known as pyroglutamylated apelin-13, is a bioactive peptide with significant physiological implications. This peptide is derived from the larger precursor protein pre-apelin and plays a crucial role in various biological processes, especially in cardiovascular and metabolic functions.
- Chemical Formula : C69H108N22O16S
- Molecular Weight : 1533.9 g/mol
- CAS Number : 217082-60-5
This compound primarily functions through its interaction with the APJ receptor, a G-protein-coupled receptor (GPCR). This interaction initiates several intracellular signaling pathways that influence various physiological responses:
- Vasodilation : The peptide promotes vasodilation by enhancing nitric oxide production, leading to decreased blood pressure and improved blood flow.
- Cardiac Function : It has been shown to enhance cardiac contractility and promote angiogenesis, which is vital for heart health and recovery from ischemic conditions.
- Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a potential target for obesity and diabetes management.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cardiovascular Effects : Studies have demonstrated that apelin can reduce blood pressure and improve cardiac output. For instance, Wattanachanya et al. (2013) reported increased bone mass in mice lacking apelin, suggesting its role in bone metabolism and cardiovascular health .
- Neuroprotective Effects : Apelin's neuroprotective properties have been explored in various models of neurodegeneration, indicating potential therapeutic applications in diseases like Alzheimer's .
Case Studies
- Cardiovascular Health :
- Metabolic Disorders :
Data Table of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Vasodilation | Decreases blood pressure | Wattanachanya et al. (2013) |
Cardiac Contractility | Enhances heart function | Katugampola et al. (2001) |
Glucose Metabolism | Improves insulin sensitivity | Tatemoto et al. (1998) |
Neuroprotection | Protects against neurodegeneration | MDPI Review (2018) |
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N22O14S/c1-41(2)33-49(85-58(95)46(19-10-27-77-68(71)72)83-63(100)54-22-13-30-90(54)65(102)47(20-11-28-78-69(73)74)79-37-43-17-9-26-76-43)59(96)88-52(39-92)61(98)86-50(35-44-36-75-40-81-44)60(97)82-45(18-7-8-25-70)57(94)80-38-56(93)89-29-12-21-53(89)62(99)84-48(24-32-106-3)66(103)91-31-14-23-55(91)64(101)87-51(67(104)105)34-42-15-5-4-6-16-42/h4-6,15-16,36,40-41,43,45-55,76,79,92H,7-14,17-35,37-39,70H2,1-3H3,(H,75,81)(H,80,94)(H,82,97)(H,83,100)(H,84,99)(H,85,95)(H,86,98)(H,87,101)(H,88,96)(H,104,105)(H4,71,72,77)(H4,73,74,78)/t43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLWBZPGZRMKEL-VESIHFCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NCC6CCCN6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC[C@@H]6CCCN6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N22O14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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